7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde
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Overview
Description
7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde is a chemical compound with the molecular formula C8H3NO5S and a molecular weight of 225.18 g/mol . This compound is characterized by the presence of a nitro group, a thioxo group, and a dioxole ring structure, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde typically involves multi-step organic reactions. . The reaction conditions often require specific reagents and catalysts to achieve the desired product with high purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure efficiency and yield.
Chemical Reactions Analysis
7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological targets and pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the thioxo and dioxole groups can interact with various biological molecules. These interactions can lead to changes in cellular processes and functions, making the compound valuable for research into its effects on different biological systems .
Comparison with Similar Compounds
Similar compounds to 7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde include:
6-Nitrobenzo[d][1,3]dioxole-5-carbaldehyde: This compound has a similar dioxole ring structure but differs in the position of the nitro group.
2-Nitro-4,5-methylenedioxybenzaldehyde: Another compound with a dioxole ring, but with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H3NO5S |
---|---|
Molecular Weight |
225.18 g/mol |
IUPAC Name |
7-nitro-2-sulfanylidene-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C8H3NO5S/c10-3-4-1-5(9(11)12)7-6(2-4)13-8(15)14-7/h1-3H |
InChI Key |
PIVWNWRSPLQTSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1[N+](=O)[O-])OC(=S)O2)C=O |
Origin of Product |
United States |
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